molecular formula C21H26N2O2 B5874091 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide

Cat. No. B5874091
M. Wt: 338.4 g/mol
InChI Key: KIQACXKXJFARJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide class of compounds and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide involves its binding to dopamine D2 receptors in the brain. This binding inhibits the activity of dopamine, which is a neurotransmitter that is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
Research has shown that 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide can have both biochemical and physiological effects. It has been shown to decrease the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects, which may make it useful in the treatment of other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide in lab experiments is that it has a well-characterized mechanism of action and has been extensively studied. However, one limitation is that it may have off-target effects, which could complicate the interpretation of results.

Future Directions

There are several potential future directions for research on 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide. One direction could be to investigate its potential therapeutic applications in other neurological disorders, such as schizophrenia or addiction. Additionally, further research could be done to better understand its mechanism of action and to develop more specific compounds that target dopamine D2 receptors.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide involves the reaction of 4-methylpiperidine, 4-ethoxybenzoyl chloride, and 2-aminophenylbenzamide in the presence of a base catalyst. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

Research has shown that 4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide has potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease. Studies have shown that it can act as a dopamine D2 receptor antagonist, which may help to alleviate the symptoms of Parkinson's disease.

properties

IUPAC Name

4-ethoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-25-18-10-8-17(9-11-18)21(24)22-19-6-4-5-7-20(19)23-14-12-16(2)13-15-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQACXKXJFARJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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